

Application Note: Solid-Phase Integration of 4-(N-Boc-N-methylamino)cyclohexanol

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Compound of Interest

Compound Name: 4-(N-Boc-N-methylamino)cyclohexanol

CAS No.: 1256633-24-5

Cat. No.: B036276

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Executive Summary

This guide details the integration of **4-(N-Boc-N-methylamino)cyclohexanol** (CAS: 1256633-24-5) into solid-phase synthesis (SPS) workflows.^[1] This bifunctional building block is critical in medicinal chemistry for introducing conformational restriction into peptide backbones and creating novel peptidomimetics.^[1]

Key Technical Challenges Addressed:

- **Steric Hindrance:** The secondary hydroxyl group at position 1 and the bulky N-Boc-N-methyl group at position 4 create significant steric barriers to resin loading.^[1]
- **Stereochemical Inversion:** Standard loading protocols (e.g., Mitsunobu) induce Walden inversion, converting trans-isomers to cis-linked products (and vice versa).^[1]
- **Orthogonality:** Maintaining the integrity of the acid-labile Boc group during resin attachment.^[1]

Molecule Profile & Stereochemistry

The utility of this scaffold lies in its cis/trans isomerism, which dictates the spatial vector of the attached pharmacophores.

Feature	Specification	Impact on SPS
Structure	Cyclohexane core, 1-OH, 4-N(Me)Boc	Bifunctional linker; rigidifies peptide backbones.[1]
Reactivity	Secondary Alcohol	Lower nucleophilicity requires activated resins or Mitsunobu conditions.[1]
Isomerism	cis (axial/equatorial) vs. trans (diequatorial)	Critical: Mitsunobu loading inverts stereochemistry at C1.
Stability	Acid-labile (Boc)	Compatible with Fmoc-SPPS; requires base-labile or photolabile linkers if Boc retention is desired.[1]

Resin Loading Protocols

Two primary strategies are recommended depending on the desired stereochemistry and linker stability.

Protocol A: Mitsunobu Loading (Stereo-inversion)

Best for: Robust attachment to Wang or Hydroxymethyl resins; creating cis-linked products from trans-starting materials.[1] Mechanism: SN2 displacement of the activated alcohol by the resin-bound phenol/acid.[1]

Materials:

- Resin: Wang Resin (0.5–1.0 mmol/g loading).[1]
- Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).[1][2]
- Solvent: Anhydrous THF (Tetrahydrofuran) / DCM (Dichloromethane) 1:1.[1]

Step-by-Step Procedure:

- Swelling: Swell 1.0 g of Wang resin in anhydrous THF/DCM (1:1) for 30 mins. Drain.
- Reagent Prep: In a separate vial, dissolve **4-(N-Boc-N-methylamino)cyclohexanol** (5.0 eq relative to resin loading) and PPh₃ (5.0 eq) in dry THF.
- Activation: Cool the solution to 0°C. Add DIAD (5.0 eq) dropwise. Stir for 10 mins to form the betaine intermediate.
- Coupling: Add the activated solution to the drained resin.
- Incubation: Agitate at Room Temperature (RT) for 16 hours. Note: Secondary alcohols require longer reaction times than primary alcohols.
- Washing: Drain and wash with THF (3x), DCM (3x), MeOH (3x), and DCM (3x).
- Capping: Treat resin with Acetic Anhydride/Pyridine/DCM (1:1:8) for 30 mins to cap unreacted hydroxyl groups.



Critical Insight: If you require the trans-isomer on the resin, you must start with the cis-alcohol, as the Mitsunobu reaction proceeds with complete Walden inversion at the C1 carbon.

Protocol B: DHP Resin Loading (Stereoretention)

Best for: Acid-labile detachment; retaining original stereochemistry.^[1] Mechanism: Acid-catalyzed addition of the alcohol to the dihydropyran (DHP) moiety.^[1]

Materials:

- Resin: 3,4-Dihydro-2H-pyran-2-yl-methoxymethyl polystyrene (DHP Resin).^[1]
- Catalyst: Pyridinium p-toluenesulfonate (PPTS).^{[1][3][4]}

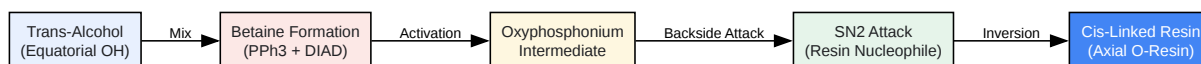
- Solvent: 1,2-Dichloroethane (DCE).[1]

Step-by-Step Procedure:

- Swelling: Swell DHP resin in DCE for 30 mins.
- Coupling: Add **4-(N-Boc-N-methylamino)cyclohexanol** (5.0 eq) and PPTS (1.0 eq) in DCE.
- Heating: Agitate at 60°C for 18 hours. High temperature is required to overcome the steric hindrance of the secondary alcohol.
- Washing: Wash with DCE (3x), DMF (3x), and DCM (3x).
- Storage: Store in the presence of a trace amount of tertiary amine (e.g., 1% DIEA in DCM) to prevent premature acid-catalyzed cleavage.[1]

Mechanistic Visualization

The following diagram illustrates the stereochemical inversion pathway during Mitsunobu loading.



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Figure 1: Mechanistic pathway of Mitsunobu loading showing the critical Walden inversion from trans-alcohol to cis-linked resin product.[1]

Elongation and Cleavage

Once loaded, the scaffold serves as a branch point or linear extender.

N-Terminal Elongation (Fmoc-SPPS Compatible)

- Boc Removal: Treat resin with 4M HCl in Dioxane or 50% TFA in DCM for 30 mins.[1]

- Warning: If using DHP resin (Protocol B), strong acid will cleave the linker.^[5] Use Wang resin (Protocol A) for this route.^{[1][3]}
- Neutralization: Wash with 10% DIEA in DMF.
- Coupling: React with Fmoc-Amino Acid (3 eq), HATU (3 eq), and DIEA (6 eq) in DMF for 1 hour.

Cleavage from Resin^{[5][6][7][8]}

- From Wang Resin: 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.^[1] Releases the free alcohol (original functionality restored).
- From DHP Resin: 10% Acetic Acid in DCM or dilute TFA (1%) for 30 mins.^[1] Releases the protected alcohol.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Loading Yield (<0.3 mmol/g)	Steric hindrance of secondary alcohol. ^[1]	Increase temperature to 50°C (DHP) or use sonication during coupling (Mitsunobu).
Product is Wrong Isomer	Mitsunobu inversion ignored.	Switch starting material isomer (use cis to get trans-product) or use DHP loading. ^[1]
Boc Loss During Loading	Acidic catalyst too strong (DHP method). ^[1]	Reduce PPTS concentration or switch to Pyridinium tosylate (weaker acid). ^[1]
Elimination Byproduct (Alkene)	Basic conditions or high heat. ^[1]	Avoid strong bases; keep Mitsunobu reaction strictly at 0°C during addition.

References

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